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molecular formula C8H11NO2 B1622538 4-(2-Aminoethoxy)phenol CAS No. 50634-76-9

4-(2-Aminoethoxy)phenol

Cat. No. B1622538
M. Wt: 153.18 g/mol
InChI Key: QSDOKFGRSJQNMX-UHFFFAOYSA-N
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Patent
US08895568B2

Procedure details

4-(2-Aminoethyloxy)-phenol. In a Parr bottle the product from Preparation 8, Step 1. (10.7 g, 44.7 mmol) was dissolved in absolute EtOH (100 mL). The solution was treated with 37% HCl (9 g) and 10% Pd/C (1.8 g). The reaction mixture was de-aerated, then charged with hydrogen (initial pressure: 50 pso H2) and shaken for 16 h. The mixture was filtered and the filtrate was concentrated in vacuo to afford 4-(2-aminoethoxy)-phenol hydrochloride salt (7.22 g, 85%) as a beige solid. This material was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
9 g
Type
reactant
Reaction Step Two
Name
Quantity
1.8 g
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1.[ClH:12].[H][H]>CCO.[Pd]>[ClH:12].[NH2:1][CH2:2][CH2:3][O:4][C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1 |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCOC1=CC=C(C=C1)O
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
Cl
Name
Quantity
1.8 g
Type
catalyst
Smiles
[Pd]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
50 pso H2) and shaken for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a Parr bottle the product from Preparation 8, Step 1
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
Cl.NCCOC1=CC=C(C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 7.22 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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